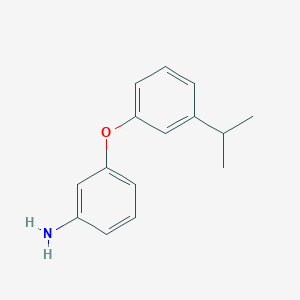

3-(3-Isopropyl-phenoxy)-phenylamine

Description

3-(3-Isopropyl-phenoxy)-phenylamine is a substituted phenylamine derivative featuring a phenoxy group at the 3-position of the phenylamine core, further modified with an isopropyl substituent on the phenoxy ring. Substituted phenylamines are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science, where substituents influence electronic, steric, and solubility characteristics . The isopropyl-phenoxy group in this compound likely enhances hydrophobicity and steric bulk, which may impact its reactivity, binding affinity, and metabolic stability compared to simpler phenylamine derivatives.

Properties

CAS No. |

548486-67-5 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

3-(3-propan-2-ylphenoxy)aniline |

InChI |

InChI=1S/C15H17NO/c1-11(2)12-5-3-7-14(9-12)17-15-8-4-6-13(16)10-15/h3-11H,16H2,1-2H3 |

InChI Key |

YEPXVNWZIXFZLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC2=CC=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropyl-phenoxy)-phenylamine typically involves the reaction of 3-isopropylphenol with 3-bromophenylamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the brominated aromatic ring, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production of 3-(3-Isopropyl-phenoxy)-phenylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropyl-phenoxy)-phenylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Isopropyl-phenoxy)-phenylamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-Isopropyl-phenoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(3-Isopropyl-phenoxy)-phenylamine and related phenylamine derivatives:

Key Observations:

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methyl in (3,4-dimethyl)phenylamine) enhance interactions with biological targets like Nrf2, while bulky groups (e.g., isopropyl in 3-(3-Isopropyl-phenoxy)-phenylamine) may limit enzymatic access, prolonging half-life . The methylenedioxy group in MDMA confers both metabolic stability and receptor selectivity, highlighting the role of substituents in pharmacokinetics .

Polar groups (acetylamine) improve solubility but may limit bioavailability due to rapid clearance .

Synthetic and Environmental Considerations: Bulky substituents (e.g., isopropyl-phenoxy) could complicate synthesis but enhance stability under oxidative conditions, as seen in ozonation studies of phenylamine derivatives . Ethynyl-substituted phenylamines offer versatility for functionalization but require careful handling due to reactivity .

Biological Activity

3-(3-Isopropyl-phenoxy)-phenylamine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to its interaction with various biological targets, including enzymes and receptors. The following sections will delve into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 3-(3-Isopropyl-phenoxy)-phenylamine primarily involves enzyme inhibition and receptor interaction . The compound has been studied for its ability to interfere with specific biochemical pathways, potentially leading to therapeutic effects in various diseases.

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in critical cellular processes. For instance, it has been shown to interact with tubulin, affecting microtubule dynamics and leading to antiproliferative effects in cancer cells .

- Receptor Interaction : The compound may also bind to specific receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including alterations in cell proliferation and apoptosis.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of 3-(3-Isopropyl-phenoxy)-phenylamine, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 33 nM , indicating potent activity against these cancer cells . The mechanism involves the destabilization of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Case Studies

- Breast Cancer Research : A study focused on the effects of 3-(3-Isopropyl-phenoxy)-phenylamine derivatives on MCF-7 cells revealed that compounds similar to this structure could induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of pro-apoptotic pathways .

- Mechanistic Insights : Flow cytometry analysis showed that treatment with this compound led to significant changes in cell morphology and viability, confirming its role as an effective antiproliferative agent .

Biological Activity Summary

Comparison with Similar Compounds

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 3-(3-Isopropyl-phenoxy)-phenylamine | 10–33 | Tubulin destabilization |

| Compound A | 15–30 | Apoptosis induction |

| Compound B | 20–40 | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.